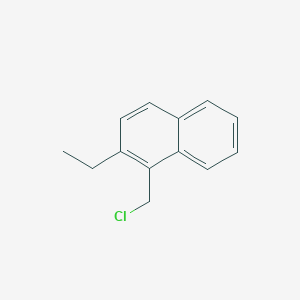
1-(Chloromethyl)-2-ethylnaphthalene
Übersicht
Beschreibung
1-(Chloromethyl)-2-ethylnaphthalene is an organic compound belonging to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to a naphthalene ring. Naphthalene derivatives are widely studied due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2-ethylnaphthalene typically involves the chloromethylation of 2-ethylnaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons attack the electrophilic carbon, followed by rearomatization of the aromatic ring, resulting in the formation of the chloromethylated product .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and the concentration of reagents and catalysts. Additionally, the use of environmentally friendly catalysts and solvents is being explored to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2-ethylnaphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide (NaOH) can yield 2-ethylnaphthylmethanol .
-
Oxidation Reactions: : The compound can be oxidized to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction Reactions: : The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst .
-
Addition Reactions: : The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-ethylnaphthalene has several scientific research applications:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. The chloromethyl group is a versatile functional group that can be transformed into various other functional groups, making it valuable in synthetic chemistry .
-
Pharmaceuticals: : Naphthalene derivatives, including this compound, are studied for their potential pharmacological activities. They may serve as building blocks for the synthesis of drugs with antimicrobial, anticancer, or anti-inflammatory properties .
-
Materials Science: : The compound is used in the development of advanced materials, such as polymers and resins. Its ability to undergo various chemical transformations makes it useful in designing materials with specific properties .
-
Fluorescent Probes: : Naphthalene derivatives are known for their fluorescent properties, making them useful as probes in biological and chemical sensing applications .
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-ethylnaphthalene in chemical reactions involves the electrophilic nature of the chloromethyl group. In substitution reactions, the chlorine atom is a good leaving group, allowing nucleophiles to attack the carbon atom and replace the chlorine. In oxidation reactions, the presence of the chloromethyl group can facilitate the formation of reactive intermediates, leading to the formation of carboxylic acids or aldehydes .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2-ethylnaphthalene can be compared with other chloromethylated aromatic compounds, such as:
-
1-(Chloromethyl)naphthalene: : Similar to this compound but lacks the ethyl group. It is used in similar applications but may exhibit different reactivity due to the absence of the ethyl group .
-
Benzyl Chloride: : A simpler compound with a chloromethyl group attached to a benzene ring. It is widely used in organic synthesis and industrial applications .
-
2-(Chloromethyl)thiophene: : A heterocyclic compound with a chloromethyl group attached to a thiophene ring. It is used in the synthesis of pharmaceuticals and agrochemicals .
The presence of the ethyl group in this compound can influence its reactivity and physical properties, making it unique compared to other chloromethylated compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, materials science, and more Its unique structure and reactivity make it a valuable intermediate in various chemical processes
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-ethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADZLUXFHDBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615073 | |
| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63079-34-5 | |
| Record name | 1-(Chloromethyl)-2-ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




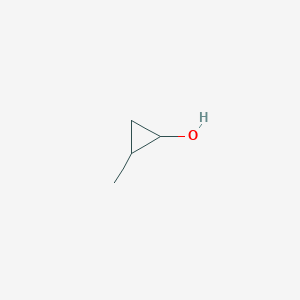
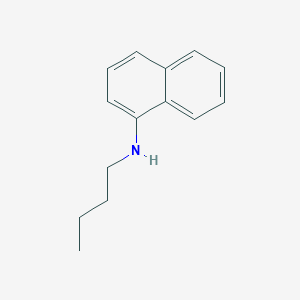

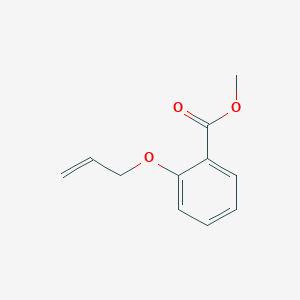
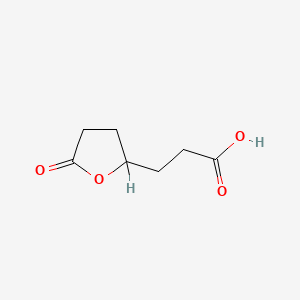
![1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B3055039.png)

![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)
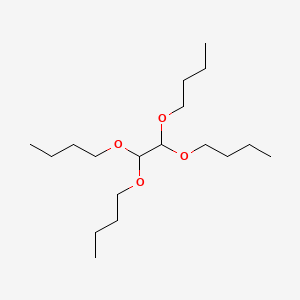
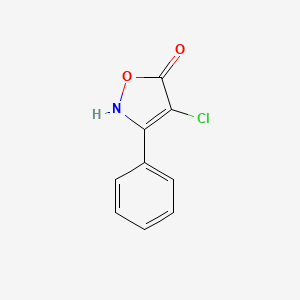
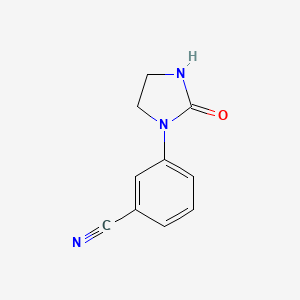
![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)
